Catalog No.
M. Wt
152.23 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

152.23 g/mol



InChI Key





In water, 276 mg/L at 25 °C (est)
Practically insoluble in water
Miscible with alcohol. ether, chloroform
insoluble in water; soluble in oils; miscible to soluble in alcohol
miscible (in ethanol)


(S)-5-Methyl-2-(1-methylethylidene)-cyclohexanone; (S)-(-)-p-Menth-4(8)-en-3-one; (-)-Pulegone; (1S)-Pulegone; (S)-(-)-Pulegone; (S)-Pulegone; l-Pulegone

Canonical SMILES


Isomeric SMILES


(-)-Pulegone, also known as (R)-(+)-pulegone, is a naturally occurring monoterpene ketone found in the essential oils of various plants, including pennyroyal (Mentha pulegium), catnip (Nepeta cataria), and peppermint (Mentha piperita) []. It is the major component of pennyroyal oil, constituting about 60-80% of its content []. Pulegone has a pleasant odor reminiscent of pennyroyal, peppermint, and camphor, and has been used historically in flavorings, perfumery, and folk medicine [].

Molecular Structure Analysis

(-)-Pulegone has a bicyclic structure consisting of a cyclohexane ring fused with a cyclopentene ring. It contains a ketone functional group (C=O) and an isopropyl group attached to the cyclohexane ring. The stereochemistry at the 5th carbon position is crucial, with the (-)- or (R)- configuration being responsible for the characteristic properties of the molecule [].

Chemical Reactions Analysis


(-)-Pulegone can be isolated from the essential oils of plants like pennyroyal through steam distillation []. However, there are also synthetic routes for pulegone production, such as the cyclization of isopulegol with formic acid [].

C10H20O (isopulegol) + HCOOH (formic acid) -> C10H16O (pulegone) + H2O (water)


Pulegone can undergo various decomposition reactions under different conditions. At high temperatures, it can decompose to simpler molecules like p-mentha-1,8-diene and acetone [].

Other Reactions

Pulegone can be used as a starting material for the synthesis of other valuable compounds, such as (+)-citronellic acid, a precursor for the amino acid leucine [].

Physical and Chemical Properties

  • Appearance: Colorless oil [].
  • Odor: Pleasant odor similar to pennyroyal, peppermint, and camphor [].
  • Molecular Formula: C10H16O
  • Molar Mass: 152.24 g/mol [].
  • Boiling Point: 224 °C (435 °F) [].
  • Density: 0.935 g/cm³ [].
  • Solubility: Insoluble in water, miscible with organic solvents like ethanol, ether, and chloroform [].

The mechanism of action of (-)-pulegone is not fully understood, but its toxicity is believed to be associated with its ability to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase []. GABA is a neurotransmitter that plays a crucial role in the nervous system, and its inhibition can lead to seizures and other neurological effects [].

  • Biological Activities: Researchers investigate the potential therapeutic effects of (-)-pulegone in various areas, including:
    • Anti-inflammatory properties: Studies explore the potential of (-)-pulegone to reduce inflammation, with some evidence suggesting its effectiveness in alleviating pain associated with inflammatory conditions. [Source: National Institutes of Health (.gov) ]
    • Insecticidal properties: As a natural insecticide, (-)-pulegone is being studied for its potential as a more environmentally friendly alternative to synthetic insecticides. [Source: Wikipedia ]
  • Chemical Properties and Analysis: Research explores the chemical properties of (-)-pulegone and its interactions with other molecules. This includes:
    • Isolation and characterization: Studies investigate methods for isolating and purifying (-)-pulegone from various plant sources and analyzing its chemical structure. [Source: PubChem ]
    • Degradation and stability: Research examines the breakdown pathways of (-)-pulegone in different environments and its stability under various conditions.

Physical Description

Colourless to yellow liquid, herbaceous-minty, resinous odou


Oily liquid



Boiling Point

224 °C


0.9323 at 20 °C


log Kow = 3.08


Pleasant odor, midway between peppermint and campho



GHS Hazard Statements

Aggregated GHS information provided by 401 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.26%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The therapeutic indications for peppermint oil and mint oil are mainly related to common cold and gastrointestinal disturbances and presumably the vast majority of these products are used in selfmedication. An underreporting of side effects may be suspected.

Mechanism of Action

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated.
(R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.

Vapor Pressure

0.123 mm Hg at 25 °C (extrapolated)




Other CAS


Associated Chemicals

Menthofuran; 494-90-6




Modify: 2023-08-15

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